molecular formula C9H17ClF3NO2 B2371589 tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride CAS No. 2219418-92-3

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride

Cat. No.: B2371589
CAS No.: 2219418-92-3
M. Wt: 263.69
InChI Key: KUMNAPDMFDLAHB-UHFFFAOYSA-N
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Description

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride is a fluorinated glycine derivative characterized by a tert-butyl ester group, a 3,3,3-trifluoropropyl chain, and a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. The trifluoropropyl moiety enhances lipophilicity and metabolic stability, which are critical for improving drug bioavailability .

Synthesis: The compound is synthesized via HCl gas treatment of tert-butyl glycinate derivatives, leading to the formation of a stable hydrochloride salt. This step ensures improved crystallinity and handling stability .

Properties

IUPAC Name

tert-butyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2.ClH/c1-8(2,3)15-7(14)6-13-5-4-9(10,11)12;/h13H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNAPDMFDLAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride typically involves the reaction of tert-butyl glycine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Step 1: Formation of Glycine tert-Butyl Ester

Glycine reacts with tert-butyl acetate in the presence of perchloric acid under controlled temperatures (0–10°C) to form glycine tert-butyl ester. The reaction proceeds via transesterification, with yields exceeding 90% .

Reaction Conditions

ParameterValue
Temperature0–10°C
CatalystPerchloric acid
Reaction Time48–72 hours
Yield135–180 kg per batch

Step 2: Hydrochloride Salt Formation

The ester is treated with HCl to precipitate the hydrochloride salt, enhancing stability and crystallinity .

Crystallization Parameters

ParameterValue
pH Adjustment0.5 (using HCl)
SolventEthyl acetate
Purity>99% (HPLC)

Step 3: N-Protection Reactions

The glycine tert-butyl ester undergoes N-protection using tert-butyl dicarbonate (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups.

Boc Protection Example

  • Reagents : Boc anhydride, triethylamine (pH 7.5–8.5) .

  • Yield : 231 kg (99.6% purity) .

Fmoc Protection Example

  • Reagents : Fmoc-succinimide ester, sodium carbonate (pH 8.0–9.0) .

  • Yield : 361 kg (99.3% purity) .

Transesterification

The glycine carboxyl group reacts with tert-butyl acetate via acid-catalyzed nucleophilic acyl substitution. The trifluoropropyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .

Deprotection

The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free carboxylic acid. The hydrochloride salt facilitates solubility in polar solvents during downstream reactions .

Peptide Coupling

  • Reacts with activated amino acids (e.g., HOBt/DIC coupling) to form peptide bonds.

  • Example: Synthesis of trifluoropropyl-modified peptides for protease stability studies .

Stability and Reactivity Data

PropertyValue/ObservationSource
Thermal StabilityStable up to 150°C
Hydrolytic StabilitypH-sensitive (stable at pH 4–7)
Solubility>50 mg/mL in DMSO

Comparative Reaction Efficiency

Reaction TypeYield (%)Purity (%)Conditions
Boc Protection9599.6pH 7.5–8.5, RT
Fmoc Protection9299.3pH 8.0–9.0, RT
Hydrolysis (HCl)98>990°C, ethyl acetate

Scientific Research Applications

Tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules.

    Biology: In biological research, the compound is used to study the effects of trifluoropropyl groups on biological systems.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Estimated as C₉H₁₅F₃NO₂·HCl (molecular weight ~247.68 g/mol).
  • Functional Groups : Tert-butyl ester, amine hydrochloride, and trifluoropropyl chain.
  • Applications : Intermediate in drug discovery, particularly for central nervous system (CNS) agents due to fluorine-enhanced blood-brain barrier penetration .

Comparison with Structurally Similar Compounds

tert-Butyl (3-aminopropyl)carbamate Hydrochloride (CAS 127346-48-9)

Structural Differences : Replaces the glycinate ester with a carbamate group.
Properties :

  • Molecular Weight : 209.67 g/mol .
  • Solubility: Moderate in polar solvents (e.g., water, ethanol) due to the carbamate’s polarity.
  • Stability : Carbamates are hydrolytically more stable than esters, making this compound suitable for prolonged storage .
    Applications : Used in drug delivery systems where controlled release is required.

tert-Butyl (allylcarbamothioyl)glycinate

Structural Differences : Features a thiourea (carbamothioyl) group and an allyl chain instead of trifluoropropyl.
Properties :

  • Molecular Weight : 269.09 g/mol (C₁₂H₁₇N₂O₃S) .
  • Reactivity : The allyl group increases susceptibility to radical reactions, while the thiourea moiety enhances hydrogen-bonding capacity.
  • Applications : Intermediate in asymmetric organic synthesis, particularly for Michael addition reactions .

tert-Butyl 4-(((3,3,3-trifluoropropyl)thio)methyl)piperidine-1-carboxylate

Structural Differences : Incorporates a piperidine ring and a thioether-linked trifluoropropyl group.
Properties :

  • Lipophilicity : The trifluoropropyl-thioether group significantly increases logP, favoring membrane permeability .
  • Metabolic Stability : Thioethers resist oxidative metabolism better than ethers, extending half-life in vivo .
    Applications : Preclinical candidate for antiviral therapies.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Functional Groups Solubility Key Applications
tert-Butyl (3,3,3-trifluoropropyl)glycinate HCl ~247.68 Ester, amine HCl, trifluoropropyl High (polar solvents) Pharmaceutical intermediates
tert-Butyl (3-aminopropyl)carbamate HCl 209.67 Carbamate, amine HCl Moderate Drug delivery systems
tert-Butyl (allylcarbamothioyl)glycinate 269.09 Thiourea, ester, allyl Low Organic synthesis
tert-Butyl 4-(((3,3,3-TFP)thio)methyl)piperidine-1-carboxylate N/A Thioether, piperidine, trifluoropropyl Low (non-polar solvents) Antiviral agents

Research Findings and Trends

  • Fluorine Impact: The trifluoropropyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in CNS drug design .
  • Salt Forms: Hydrochloride salts (e.g., target compound and tert-butyl (3-aminopropyl)carbamate HCl) improve crystallinity but require anhydrous storage .
  • Synthetic Flexibility : Thiourea and thioether derivatives (e.g., and compounds) highlight the versatility of sulfur-containing groups in tuning reactivity and bioavailability .

Biological Activity

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a trifluoropropyl moiety, which enhances its lipophilicity. This property allows for better interaction with lipid membranes and proteins, potentially influencing its biological activity.

The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoropropyl group increases the lipophilicity of the molecule, facilitating interactions with cellular membranes. Additionally, the amino group in the structure can form hydrogen bonds with target biomolecules, thereby influencing their biological functions .

1. Medicinal Chemistry

Research indicates that this compound is being investigated for its potential therapeutic applications. It serves as a precursor in drug development and may exhibit effects on various biological pathways due to its structural characteristics .

2. Research Findings

  • Cellular Interaction : Studies suggest that compounds with similar structures can induce dose-dependent transformations in cell cultures when combined with tumor promoters . This indicates a potential role in cancer research.
  • Antimicrobial Activity : Some derivatives of glycine-based compounds have shown antimicrobial properties, suggesting that this compound may also possess similar activities .

Case Study 1: Anticancer Potential

In a study examining the initiating activity of related compounds in BALB/3T3 cells, it was found that certain derivatives induced significant cell transformation when treated with tumor promoters. This highlights the need for further investigation into the anticancer potential of this compound .

Case Study 2: Antimicrobial Evaluation

A comparative study on glycine derivatives indicated that modifications to the alkyl chain could enhance antimicrobial activity. The incorporation of trifluoropropyl groups has been associated with improved efficacy against specific pathogens, suggesting that similar enhancements could be expected for this compound .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₄ClF₃N
LipophilicityHigh
Potential ApplicationsAnticancer, Antimicrobial
Mechanism of ActionMembrane Interaction

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